molecular formula C11H11NO2 B560873 Methyl indole-2,4,5,6,7-D5-3-acetate CAS No. 102415-39-4

Methyl indole-2,4,5,6,7-D5-3-acetate

Cat. No.: B560873
CAS No.: 102415-39-4
M. Wt: 194.245
InChI Key: KTHADMDGDNYQRX-BCDFGHNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl indole-2,4,5,6,7-D5-3-acetate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. This compound is a methyl ester derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Scientific Research Applications

Methyl indole-2,4,5,6,7-D5-3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the role of auxins in plant growth and development.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Indole and its derivatives show good therapeutic prospects due to their wide range of biological effects . They have potential applications in intestinal and liver diseases . Additionally, the development of new auxin mimic herbicides is a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl indole-2,4,5,6,7-D5-3-acetate typically involves the deuteration of indole-3-acetic acid followed by esterification. One common method involves the use of deuterated reagents to introduce deuterium atoms into the indole ring. The reaction conditions often include the use of deuterated solvents and catalysts to ensure high incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process is optimized to achieve high yields and purity, making the compound suitable for use in research and development.

Chemical Reactions Analysis

Types of Reactions

Methyl indole-2,4,5,6,7-D5-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Indole-3-acetic acid derivatives.

    Reduction: Indole-3-ethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-3-acetate: A non-deuterated analog with similar chemical properties but lacking the stability provided by deuterium.

    Indole-3-acetic acid: The parent compound, a natural plant hormone with widespread biological activity.

    Indole-3-butyric acid: Another auxin analog used in plant growth studies.

Uniqueness

Methyl indole-2,4,5,6,7-D5-3-acetate is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in research applications. The deuterium atoms allow for precise tracking in metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHADMDGDNYQRX-BCDFGHNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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